3-Tert-butyl-4-hydroxybenzenesulfonamide
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Overview
Description
3-Tert-butyl-4-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S. It is a sulfonamide derivative, characterized by the presence of a tert-butyl group and a hydroxyl group attached to a benzene ring, along with a sulfonamide functional group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-hydroxybenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Hydroxybenzenesulfonamide+tert-Butyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various alkylating agents and catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
3-Tert-butyl-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonamide group can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-4-hydroxyanisole: Known for its antioxidant properties and used in food preservation.
4-Hydroxybenzenesulfonamide: Lacks the tert-butyl group but shares similar sulfonamide functionality.
Uniqueness
3-Tert-butyl-4-hydroxybenzenesulfonamide is unique due to the presence of both the tert-butyl and sulfonamide groups, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-tert-butyl-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-10(2,3)8-6-7(15(11,13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H2,11,13,14) |
InChI Key |
KZAMHIAWSIFVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
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